Pentane-d12

Catalog No.
S794664
CAS No.
2031-90-5
M.F
C5H12
M. Wt
84.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentane-d12

CAS Number

2031-90-5

Product Name

Pentane-d12

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,5-dodecadeuteriopentane

Molecular Formula

C5H12

Molecular Weight

84.22 g/mol

InChI

InChI=1S/C5H12/c1-3-5-4-2/h3-5H2,1-2H3/i1D3,2D3,3D2,4D2,5D2

InChI Key

OFBQJSOFQDEBGM-HYVJACIRSA-N

SMILES

CCCCC

Canonical SMILES

CCCCC

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

The exact mass of the compound Pentane-d12 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pentane-d12 is a fully deuterated, non-polar aliphatic hydrocarbon solvent widely procured for advanced analytical applications, including nuclear magnetic resonance (NMR) spectroscopy and small-angle neutron scattering (SANS). Characterized by a remarkably low freezing point of -130 °C and a low boiling point of 36 °C, it provides a chemically inert, proton-free matrix that is highly volatile . Unlike heavier deuterated alkanes or aromatic solvents, Pentane-d12 is specifically selected when researchers require an ultra-low-temperature liquid phase or the ability to rapidly remove the solvent under mild vacuum without applying thermal stress to sensitive analytes.

Procurement substitution of Pentane-d12 with unlabeled n-pentane is unviable for NMR and SANS workflows due to overwhelming proton signal interference and incompatible neutron scattering length densities[1]. Furthermore, attempting to substitute Pentane-d12 with more common deuterated non-polar solvents like Cyclohexane-d12 or Benzene-d6 leads to catastrophic failure in low-temperature studies; both alternatives freeze near +5 to +6 °C, making them completely useless for cryogenic NMR characterization of transient reactive intermediates. Similarly, substituting with Hexane-d14 introduces a significantly higher boiling point (69 °C), which complicates solvent removal and risks the thermal degradation of delicate organometallic complexes during product isolation.

Cryogenic NMR Suitability: Thermal Behavior and Freezing Point

For the characterization of highly reactive or transient organometallic species, the solvent must remain liquid at cryogenic temperatures. Pentane-d12 exhibits a freezing point of -130 °C, whereas common non-polar deuterated alternatives like Cyclohexane-d12 and Benzene-d6 freeze at +6.5 °C and +5.5 °C, respectively. This massive thermal window allows Pentane-d12 to support sub-zero NMR acquisitions (e.g., at -60 °C to -100 °C) where other solvents would solidify, preventing the destruction of the sample tube and enabling spectral acquisition of transient species [1].

Evidence DimensionFreezing Point / Liquid Range
Target Compound Data-130 °C
Comparator Or BaselineCyclohexane-d12 (+6.5 °C)
Quantified Difference136.5 °C lower freezing point
ConditionsStandard atmospheric pressure, cryogenic NMR conditions

Enables the spectroscopic characterization of thermally unstable reaction intermediates that decompose at room temperature.

Processability and Product Recovery: Solvent Volatility

In synthetic workflows involving delicate complexes, solvent removal must be performed without applying destructive heat. Pentane-d12 has a boiling point of 36 °C, allowing for rapid and complete evaporation under mild vacuum at room temperature or below . In contrast, Hexane-d14 boils at 69 °C, requiring stronger vacuum or elevated temperatures for removal, which can induce unwanted decomposition or ligand dissociation in sensitive isolated products .

Evidence DimensionBoiling Point / Volatility
Target Compound Data36 °C
Comparator Or BaselineHexane-d14 (69 °C)
Quantified Difference33 °C lower boiling point
ConditionsStandard atmospheric pressure solvent evaporation

Ensures that thermally sensitive synthesized compounds can be isolated without heat-induced degradation during solvent stripping.

Isotopic Contrast and Molar Density in Neutron Scattering

In Small-Angle Neutron Scattering (SANS), solvent contrast is critical for resolving polymer or micelle structures. The complete deuteration of Pentane-d12 not only shifts the neutron scattering length density from negative (in protonated pentane) to highly positive, but also measurably increases the molar density due to the shorter C-D bond length [1]. At 50 °C to 150 °C, the molar density of Pentane-d12 is consistently ~0.7% greater than that of unlabeled n-pentane, a critical variable that must be factored into high-pressure SANS data extraction for supercritical fluid-polymer solutions[1].

Evidence DimensionMolar Density and Isotopic Contrast
Target Compound Data~0.7% higher molar density; Positive SLD
Comparator Or BaselineUnlabeled n-pentane (Lower density; Negative SLD)
Quantified Difference~0.7% increase in molar density across 50-150 °C
ConditionsHigh-pressure SANS conditions (up to 2415 bar)

Provides the necessary scattering contrast and accurate density parameters required to resolve polymer chain dimensions in SANS.

Cryogenic NMR of Reactive Organometallic Intermediates

Due to its exceptionally low freezing point (-130 °C), Pentane-d12 is the premier non-polar solvent for low-temperature NMR studies. It allows researchers to stabilize and observe transient species, such as titanium alkylidynes or fluxional pi-complexes, at temperatures down to -100 °C without solvent crystallization [1].

Small-Angle Neutron Scattering (SANS) Contrast Matching

Pentane-d12 is heavily utilized in SANS to study polymer conformations and reverse micelles in non-polar media. Its deuterated nature provides a strong positive scattering length density, which can be blended with protonated solvents to perfectly match the scattering contrast of target macromolecules and accurately model high-pressure fluid dynamics [2].

Isolation of Thermally Labile Compounds

For synthetic chemists isolating highly sensitive products, Pentane-d12 serves as an ideal reaction or extraction medium. Its high volatility (bp 36 °C) ensures that the solvent can be stripped away rapidly under mild vacuum, completely avoiding the thermal degradation risks associated with higher-boiling deuterated alkanes like Hexane-d14 .

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

2031-90-5

Wikipedia

Deuterated pentane

Dates

Last modified: 08-15-2023

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